molecular formula C17H12N4S B3835030 (phenylhydrazono)(4-phenyl-1,3-thiazol-2-yl)acetonitrile

(phenylhydrazono)(4-phenyl-1,3-thiazol-2-yl)acetonitrile

Cat. No. B3835030
M. Wt: 304.4 g/mol
InChI Key: SIEFDCVDNKRXFY-RCCKNPSSSA-N
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Description

“(phenylhydrazono)(4-phenyl-1,3-thiazol-2-yl)acetonitrile” is a compound that contains a thiazole ring, which is an organic five-aromatic ring compound with a general formula of C3H3NS . This compound is also referred to as PTPA .


Synthesis Analysis

The synthesis of thiazole derivatives, including “(phenylhydrazono)(4-phenyl-1,3-thiazol-2-yl)acetonitrile”, involves several artificial paths and varied physico-chemical factors . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .


Molecular Structure Analysis

The molecular structure of “(phenylhydrazono)(4-phenyl-1,3-thiazol-2-yl)acetonitrile” has been studied using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (1HNMR and 13C NMR), absorbance (UV-Vis), emission, and Fourier transform infrared spectroscopy (FT-IR) .


Chemical Reactions Analysis

Thiazoles, including “(phenylhydrazono)(4-phenyl-1,3-thiazol-2-yl)acetonitrile”, have shown potent biological applications . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The electrical conductivity of PTPA was shown to increase with rising temperature, indicating that it is a typical organic semiconductor .

Future Directions

Thiazoles, including “(phenylhydrazono)(4-phenyl-1,3-thiazol-2-yl)acetonitrile”, have shown promising potential in various fields, especially in medicinal chemistry due to their wide range of biological activities . They are becoming more widespread due to their enormous advantages over their inorganic counterparts . Thus, PTPA is a promising organic semiconductor with broad utility potential in organic electronics such as organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

(2E)-N-anilino-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S/c18-11-15(21-20-14-9-5-2-6-10-14)17-19-16(12-22-17)13-7-3-1-4-8-13/h1-10,12,20H/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFDCVDNKRXFY-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-anilino-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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